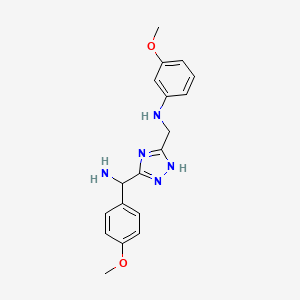

N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline

CAS No.:

Cat. No.: VC15845794

Molecular Formula: C18H21N5O2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21N5O2 |

|---|---|

| Molecular Weight | 339.4 g/mol |

| IUPAC Name | N-[[3-[amino-(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl]methyl]-3-methoxyaniline |

| Standard InChI | InChI=1S/C18H21N5O2/c1-24-14-8-6-12(7-9-14)17(19)18-21-16(22-23-18)11-20-13-4-3-5-15(10-13)25-2/h3-10,17,20H,11,19H2,1-2H3,(H,21,22,23) |

| Standard InChI Key | GVRCWORNNLOXLV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=NNC(=N2)CNC3=CC(=CC=C3)OC)N |

Introduction

N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is a complex organic compound with a molecular formula of C18H21N5O2 and a molecular weight of 339.4 g/mol . This compound belongs to the broader class of triazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis and Preparation

While specific synthesis details for N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline are not readily available, triazole derivatives are generally synthesized through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The synthesis often involves multiple steps, including the formation of the triazole ring and subsequent functionalization.

Biological Activities

Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. Although specific biological data for N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline is limited, related compounds have shown promising results in these areas. For example, some triazole derivatives exhibit good to moderate antimicrobial activity against various bacteria and fungi .

Research Findings and Future Directions

Given the potential biological activities of triazole derivatives, further research into N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline could focus on its synthesis optimization, structural modification, and biological evaluation. This could involve in vitro assays to assess its antimicrobial and anticancer properties, as well as in vivo studies to evaluate its safety and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume